molecular formula C15H10Cl2N2S B12918695 4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-20-8

4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline

Cat. No.: B12918695
CAS No.: 7147-20-8
M. Wt: 321.2 g/mol
InChI Key: WIMXWOZSJQVNOZ-UHFFFAOYSA-N
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Description

4-((3,4-Dichlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C15H10Cl2N2S. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of the 3,4-dichlorobenzylthio group attached to the cinnoline ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of 4-((3,4-Dichlorobenzyl)thio)cinnoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thioether group to a thiol.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, ammonia.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives, thiols.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

4-((3,4-Dichlorobenzyl)thio)cinnoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-((3,4-Dichlorobenzyl)thio)cinnoline can be compared with other cinnoline derivatives and thioether-containing compounds. Similar compounds include:

    4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline: A compound with two 3,4-dichlorobenzylthio groups attached to the cinnoline ring.

    4-((3,4-Dichlorophenyl)methyl)thio)cinnoline: A similar compound with a different substitution pattern on the benzyl group.

The uniqueness of 4-((3,4-Dichlorobenzyl)thio)cinnoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

7147-20-8

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]cinnoline

InChI

InChI=1S/C15H10Cl2N2S/c16-12-6-5-10(7-13(12)17)9-20-15-8-18-19-14-4-2-1-3-11(14)15/h1-8H,9H2

InChI Key

WIMXWOZSJQVNOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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